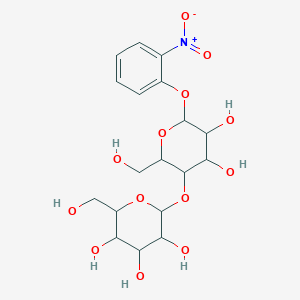

2-Nitrophenyl beta-D-cellobioside

Description

Contextualizing the Study of Glycoside Hydrolases and Carbohydrate-Active Enzymes

Glycoside hydrolases (GHs) are a widespread and diverse group of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. nih.gov These enzymes are integral to the carbon cycle in nature and play crucial roles in industrial processes such as biofuel production. nih.gov GHs are part of a larger classification known as Carbohydrate-Active enZymes (CAZymes), which also includes glycosyltransferases, polysaccharide lyases, and carbohydrate esterases. The systematic study of GHs is essential for understanding the breakdown of biomass, particularly cellulose (B213188), the most abundant organic polymer on Earth.

Cellulases, a specific class of GHs, are responsible for the breakdown of cellulose. This process typically involves a synergistic action of three types of enzymes: endoglucanases, exoglucanases (or cellobiohydrolases), and β-glucosidases. Cellobiohydrolases, like those in the GH7 family, are key enzymes in the degradation of crystalline cellulose. nih.gov Understanding the kinetics and mechanisms of these enzymes is critical for optimizing processes like the conversion of lignocellulosic biomass into biofuels. chemsynlab.com

The Emergence of Chromogenic Substrates in Biochemical Analysis

The study of enzyme kinetics and activity relies on the ability to monitor the progress of a reaction. Chromogenic substrates are compounds that are colorless until acted upon by a specific enzyme, which then releases a colored product (a chromophore). ontosight.aiquora.com This color change can be easily measured using a spectrophotometer, providing a straightforward and quantitative way to determine enzyme activity. ontosight.ai

The use of chromogenic substrates revolutionized biochemical assays by offering a sensitive and often continuous method for enzyme analysis. quora.comnih.gov Before their development, enzyme assays could be more cumbersome and less direct. The introduction of chromogenic substrates in the early 1970s, initially for studying enzymes in the coagulation system, quickly expanded to other areas of biochemistry. nih.gov These substrates are synthetically designed to mimic the natural substrate of an enzyme while containing a chromogenic reporter group. dcfinechemicals.com Common examples include p-Nitrophenyl phosphate (B84403) (pNPP) for alkaline phosphatase and 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) for β-galactosidase. ontosight.ai

Historical Development and Initial Applications of 2-Nitrophenyl beta-D-cellobioside

Building on the success of other nitrophenyl-based chromogenic substrates, this compound (oNPC) and its isomer, 4-Nitrophenyl beta-D-cellobioside (pNPC), were developed as specific substrates for cellulases, particularly cellobiohydrolases. diva-portal.orgsigmaaldrich.com These compounds consist of a cellobiose (B7769950) unit linked to a nitrophenol group. Enzymatic cleavage of the glycosidic bond releases the nitrophenol, which is a chromophore. researchgate.net

The synthesis of these compounds can be achieved through various methods, including the reaction of nitrophenol with cellobiose in the presence of an acid or an enzyme catalyst. chemsynlab.com Initial applications focused on using these substrates to assay for cellulase (B1617823) activity in various microorganisms and to characterize the function of specific cellulolytic enzymes. For instance, p-Nitrophenyl β-D-cellobioside has been used to characterize endoglucanase 1 from Trichoderma harzianum and β-glucosidase from Talaromyces xylanolyticus. chemsynlab.comcaymanchem.com These substrates provided a convenient way to study the kinetics of these enzymes, including determining key parameters like the Michaelis-Menten constant (KM) and the catalytic rate (kcat). diva-portal.org

Overview of Research Trajectories and Academic Significance of this compound

The academic significance of this compound lies in its utility as a tool to dissect the complex mechanisms of cellulase action. Research has moved beyond simple activity assays to more in-depth kinetic studies and investigations of enzyme-substrate interactions. For example, studies have used oNPC and pNPC to explore the differences in hydrolysis characteristics among various GH7 cellobiohydrolases. nih.govdiva-portal.org

One important area of research has been the investigation of non-productive binding, where the substrate binds to the enzyme in a way that does not lead to a reaction. Crystal structures of GH7 enzymes in complex with nitrophenyl cellobiosides have revealed that non-productive binding is a significant factor influencing the observed kinetics. diva-portal.org Furthermore, the hydrolysis of these substrates has been shown to involve competing pathways, including transglycosylation, where the enzyme transfers a sugar moiety to another sugar molecule instead of water. nih.govresearchgate.net

Recent research has also focused on the conformational changes that both the enzyme and the substrate undergo during the binding process. nih.gov Techniques like isothermal titration calorimetry have demonstrated the irreversible nature of the binding of pNPC to cellobiohydrolase I. nih.gov These detailed mechanistic studies, made possible by the use of chromogenic substrates like this compound, are crucial for advancing our fundamental understanding of enzyme function and for the rational design of more efficient enzymes for industrial applications.

| Property | Value |

| IUPAC Name | 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |

| CAS Number | 70867-33-3 sigmaaldrich.com |

| Molecular Formula | C18H25NO13 sigmaaldrich.com |

| Molecular Weight | 463.39 g/mol sigmaaldrich.com |

| Form | Powder sigmaaldrich.com |

| Solubility | Water: 50 mg/mL sigmaaldrich.com |

| Storage Temperature | −20°C sigmaaldrich.com |

| Enzyme | Substrate | K_M (mM) | V_max (µmol/min/mg) | k_cat/K_M (mM⁻¹s⁻¹) |

| Rhynchophorus palmarum β-glucosidase | p-nitrophenyl-β-D-glucoside | 0.85 | 13.0 | 240.48 nih.gov |

| Rhynchophorus palmarum β-glucosidase | Cellobiose | 9.8 | 85.0 | 134.80 nih.gov |

| Enzyme | Substrate | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (s⁻¹µM⁻¹) |

| TrCel7A | oNPC | 0.057 ± 0.001 | 130 ± 10 | 0.00044 |

| PcCel7D | oNPC | 0.86 ± 0.01 | 370 ± 20 | 0.0023 |

| TrCel7A | pNPC | 0.0010 ± 0.0001 | 4.0 ± 1.0 | 0.00025 |

| PcCel7D | pNPC | 0.013 ± 0.001 | 100 ± 10 | 0.00013 |

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLRDYAFVRUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390799 | |

| Record name | 2-Nitrophenyl beta-D-cellobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70867-33-3 | |

| Record name | 2-Nitrophenyl beta-D-cellobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Nitrophenyl Beta D Cellobioside

Chemical Synthesis Approaches for 2-Nitrophenyl beta-D-cellobioside

The purely chemical synthesis of this compound relies on established principles of carbohydrate chemistry, primarily focusing on the controlled formation of a glycosidic bond between cellobiose (B7769950) and 2-nitrophenol (B165410). Success hinges on the strategic use of protecting groups and activating agents to ensure the correct stereochemistry and regioselectivity.

Glycosylation Reactions for Aryl Glycoside Formation

The core of the chemical synthesis is the glycosylation reaction, where a glycosyl donor (an activated form of cellobiose) reacts with the 2-nitrophenol acceptor. One of the most classical and widely adapted methods is the Koenigs-Knorr reaction. nih.gov This approach typically involves the use of a per-O-acetylated glycosyl halide, such as acetobromocellobiose, which is activated by a heavy metal salt promoter, like silver carbonate or mercuric acetate (B1210297), to react with the phenolic hydroxyl group. nih.gov The stereochemical outcome (α vs. β) of the glycosidic bond can be influenced by the specific reaction conditions and solvents used. nih.gov

Another significant strategy is phase-transfer glycosidation. This method has been successfully employed for preparing aryl β-glycosides by reacting a per-O-acetylated α-glycosyl bromide with the corresponding phenol (B47542) under phase-transfer conditions. url.edu Thioglycosides also serve as effective glycosyl donors; they can be reacted with thiophenols in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) to form the desired aryl glycoside. nih.gov Following the glycosylation step, the acetyl protecting groups are typically removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final deprotected product. nih.gov

Table 1: Overview of Chemical Glycosylation Methods for Aryl Glycoside Formation

| Method | Glycosyl Donor Example | Promoter/Catalyst | Key Features |

|---|---|---|---|

| Koenigs-Knorr | Acetobromocellobiose | Silver or Mercury Salts | A classic, widely used method for glycosidic bond formation. nih.gov |

| Phase-Transfer | Per-O-acetylated α-glycosyl bromide | Phase-Transfer Catalyst | Effective for synthesizing aryl β-glycosides. url.edu |

Regioselective Functionalization Techniques in Cellobiose Derivatives

Cellobiose is a disaccharide possessing eight free hydroxyl (OH) groups, making regioselectivity a paramount challenge in its derivatization. wikipedia.org To ensure that glycosylation occurs specifically at the anomeric carbon (C1) to form the desired glycoside, all other hydroxyl groups must be temporarily protected. This is commonly achieved by per-O-acetylation, where all OH groups are converted to acetate esters.

For more complex modifications, achieving regioselectivity at positions other than the anomeric carbon requires sophisticated multi-step protection-deprotection strategies. For instance, creating derivatives with modifications at a specific position, like the C6 hydroxyl group, involves selectively protecting the other hydroxyls, performing the desired reaction on the free C6-OH, and then deprotecting the molecule. rsc.org Techniques for regioselective synthesis have been demonstrated in the preparation of specifically labeled cellobiose derivatives, such as deuterated versions, which require precise control over each reaction step to introduce isotopes at defined locations. nih.govethz.ch This level of control is crucial for synthesizing advanced probes and substrates.

Chemoenzymatic and Enzymatic Synthesis Routes to this compound Analogs

Enzymes offer a powerful alternative to purely chemical methods, providing high specificity and milder reaction conditions. Chemoenzymatic routes combine the strengths of both chemical synthesis and biocatalysis to create analogs of this compound efficiently.

The primary enzymatic approach is transglycosylation , catalyzed by glycoside hydrolases (GHs) such as β-glucosidases or cellulases. researchgate.net In this process, the enzyme cleaves a glycosidic bond in a donor substrate (e.g., cellobiose) and transfers the glycosyl moiety to an acceptor molecule (e.g., 2-nitrophenol) instead of water (hydrolysis). researchgate.netchemsynlab.com The yield of transglycosylation products versus hydrolysis products can be controlled by optimizing reaction conditions, such as substrate concentration. researchgate.net

To overcome the inherent hydrolytic activity of wild-type enzymes, engineered glycoside hydrolases, known as glycosynthases , have been developed. mdpi.com These mutants are catalytically deficient in hydrolysis but can still catalyze the formation of glycosidic bonds from a suitable activated glycosyl donor (e.g., a glycosyl fluoride) and an acceptor, leading to significantly higher product yields. mdpi.com

A notable chemoenzymatic strategy involves the initial chemical synthesis of a mixture of anomers (e.g., α- and β-nitrophenyl cellobiosides). Subsequently, a specific enzyme is used to selectively hydrolyze the undesired anomer, leaving the desired anomer intact and simplifying its purification. mdpi.com This method is particularly useful when stereocontrol in the initial chemical glycosylation is difficult to achieve. mdpi.com

Table 2: Enzymatic Strategies for Glycoside Synthesis

| Strategy | Enzyme Type | Principle | Advantage |

|---|---|---|---|

| Transglycosylation | Glycoside Hydrolases (e.g., β-glucosidase) | Transfers a glycosyl unit from a donor to an acceptor molecule. researchgate.net | Uses readily available enzymes and substrates. |

| Glycosynthase-mediated | Engineered Glycoside Hydrolases | Catalyzes glycosidic bond formation without hydrolysis. mdpi.com | High synthesis yields due to lack of product degradation. |

Preparation of Modified this compound Derivatives for Advanced Mechanistic Probing

Modifying the structure of this compound provides powerful tools for probing the intricate mechanisms of enzyme action. These derivatives can act as reporters, providing signals upon enzymatic cleavage, or as structural analogs to investigate binding interactions within the enzyme's active site.

A key example is the use of its positional isomer, ortho-nitrophenyl-β-D-cellobioside (oNPC) . This compound has been employed as a fluorescent active-site probe for cellobiohydrolases. diva-portal.org Studies using oNPC have revealed that non-productive binding at the product site of the enzyme's active site tunnel is a dominant interaction mode. diva-portal.org Through competitive displacement titrations, where a non-hydrolyzable ligand like cellobiose displaces the bound oNPC, researchers can determine the dissociation constants (Kd) for ligands, providing quantitative data on binding affinity. diva-portal.org

Other modifications include the substitution of the nitrophenyl group with different chromogenic or fluorogenic moieties. For instance, methylumbelliferyl-β-D-cellobioside is a fluorogenic substrate that offers enhanced sensitivity for detecting enzyme activity compared to chromogenic substrates. diva-portal.org Furthermore, the synthesis of isotopically labeled derivatives, such as those containing deuterium, allows for detailed mechanistic studies by tracking the path of atoms through the catalytic cycle. nih.gov These tailored molecules are indispensable for elucidating enzyme structure-function relationships. diva-portal.org

Table 3: Examples of Modified Cellobioside Derivatives for Mechanistic Studies

| Derivative | Modification | Application |

|---|---|---|

| o-Nitrophenyl-β-D-cellobioside | Positional isomer of the nitro group | Active-site probe for studying non-productive binding and determining ligand dissociation constants. diva-portal.org |

| Methylumbelliferyl-β-D-cellobioside | Fluorogenic leaving group | Highly sensitive detection of glycosidase activity. diva-portal.org |

Enzymatic Hydrolysis Mechanisms of 2 Nitrophenyl Beta D Cellobioside by Glycoside Hydrolases

General Principles of beta-Glycosidic Bond Cleavage in the Context of Aryl Cellobiosides

Cellulose (B213188) is a polymer composed of D-glucopyranose units linked by β-1,4-glycosidic bonds. anr.fr The hydrolysis of these bonds, whether in the natural polymer or in an aryl cellobioside mimic like 2-Nitrophenyl beta-D-cellobioside, is catalyzed by glycoside hydrolases. khanacademy.org The process involves the cleavage of the covalent bond between the anomeric carbon of one sugar unit and the glycosidic oxygen. khanacademy.orgnih.gov

In the enzyme's active site, the cleavage is typically facilitated by acid-base catalysis involving two key amino acid residues, usually glutamate (B1630785) or aspartate. khanacademy.orgacs.org One residue acts as a general acid, protonating the glycosidic oxygen, which makes the aglycon (in this case, the 2-nitrophenyl group) a better leaving group. acs.orgnih.gov The other residue assists in the nucleophilic attack on the anomeric carbon. acs.org The energy required to cleave these bonds, known as the activation energy, is significantly lowered by the enzyme, and this energy requirement can decrease as the degree of polymerization of the substrate increases. rsc.org The specific interactions within the active site, including conformational changes in the substrate, are crucial for efficient catalysis. rsc.orgnih.gov

Stereochemical Course of Hydrolysis and Catalytic Mechanisms (Retaining vs. Inverting)

Glycoside hydrolases are classified based on the stereochemical outcome at the anomeric carbon following the cleavage of the glycosidic bond. nih.gov The two primary mechanisms are known as retaining and inverting. cazypedia.orgresearchgate.net

Retaining Mechanism: This mechanism proceeds via a two-step, double-displacement reaction. acs.orgnih.gov

Glycosylation: An enzymatic nucleophile (typically the carboxylate side chain of an aspartate or glutamate residue) attacks the anomeric carbon. acs.orgnih.gov Simultaneously, a second acidic residue (the general acid/base catalyst) protonates the glycosidic oxygen, facilitating the departure of the aglycon (2-nitrophenol). nih.gov This first step results in the formation of a covalent glycosyl-enzyme intermediate, with an inversion of stereochemistry at the anomeric carbon. acs.orgacs.org

Deglycosylation: The general acid/base catalyst, now acting as a base, activates a water molecule. nih.gov This water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, displacing the enzymatic nucleophile. nih.govacs.org This second step proceeds with another inversion of stereochemistry, resulting in a product with the same anomeric configuration as the initial substrate, hence the term "retention". nih.gov In retaining enzymes, the distance between the two catalytic carboxylates is typically around 5.5 Å. cazypedia.orgnih.gov

Inverting Mechanism: This mechanism involves a single-step, single-displacement reaction. nih.govnrel.gov

A general acid catalyst protonates the glycosidic oxygen, while a general base catalyst activates a water molecule. nih.gov These two events occur concurrently with the nucleophilic attack by the activated water molecule on the anomeric carbon. nih.govnrel.gov This leads to a direct displacement of the aglycon with an inversion of the anomeric stereochemistry in a single step. nih.gov In inverting enzymes, the distance between the two catalytic residues is generally larger than in retaining enzymes, often around 9 Å, to accommodate both the substrate and the attacking water molecule simultaneously. nih.gov

| Feature | Retaining Mechanism | Inverting Mechanism | Reference |

|---|---|---|---|

| Stereochemical Outcome | Net retention of anomeric configuration | Net inversion of anomeric configuration | nih.govresearchgate.net |

| Number of Steps | Two (double displacement) | One (single displacement) | nih.govnrel.gov |

| Key Intermediate | Covalent glycosyl-enzyme intermediate | None | acs.orgnih.gov |

| Catalytic Residues | Nucleophile and General Acid/Base (e.g., Asp/Glu) | General Acid and General Base (e.g., Glu/Asp) | acs.orgnih.gov |

| Role of Water | Acts as a nucleophile in the second (deglycosylation) step | Acts as a nucleophile in the single step | nih.govnrel.gov |

| Typical Residue Separation | ~5.5 Å | > 6.5 Å (often ~9 Å) | nih.gov |

Identification and Characterization of Reaction Intermediates and Transition States

The detailed study of enzymatic reactions involves characterizing the short-lived species that form along the reaction pathway, namely intermediates and transition states. nih.govyoutube.com For the hydrolysis of substrates like this compound by retaining glycoside hydrolases, these have been investigated through a combination of structural, kinetic, and computational methods. acs.orgresearchgate.net

The key covalent reaction intermediate in the retaining mechanism is the glycosyl-enzyme species formed during the glycosylation step. acs.orgnih.gov In this intermediate, the sugar moiety is covalently linked to the enzyme's nucleophilic residue. acs.org This intermediate is more stable than the transition states that flank its formation and breakdown. acs.org

The transition states in glycoside hydrolysis are highly unstable, high-energy structures that exist for fleeting moments as the glycosidic bond is broken and formed. youtube.com Both the glycosylation and deglycosylation steps of the retaining mechanism pass through an oxocarbenium ion-like transition state. acs.orgnih.gov During this state, the anomeric carbon develops significant positive charge, and the pyranose ring is forced to distort from its stable ground-state chair conformation (e.g., 4C1) into a strained, more planar conformation, such as a half-chair (e.g., 4H3) or boat (e.g., 2,5B) conformation. acs.orgresearchgate.net For example, in the retaining cellobiohydrolase Cel7A, the glycosylation step involves the sugar ring moving from a half-chair (4H5) in the Michaelis complex to a 4H3 conformation at the transition state, before relaxing to a stable chair (4C1) in the glycosyl-enzyme intermediate. acs.org The transition state for the subsequent hydrolysis step can differ in charge and conformation from that of transglycosylation, providing a basis for engineering enzyme specificity. slu.se

| Reaction State | Description | -1 Sugar Ring Conformation (Example: Cel7A) | Reference |

|---|---|---|---|

| Michaelis Complex (E•S) | Enzyme bound non-covalently to the substrate. | Half-chair (4H5), distorted from ground state. | acs.orgacs.org |

| First Transition State (TS1) | Oxocarbenium ion-like state during glycosylation. | Half-chair (4H3). | acs.orgresearchgate.net |

| Glycosyl-Enzyme Intermediate (E-S) | Covalent bond between the sugar and the enzyme's nucleophile. | Stable chair (4C1). | nih.govacs.org |

| Second Transition State (TS2) | Oxocarbenium ion-like state during deglycosylation (hydrolysis). | Distorted half-chair (4H3). | acs.orgslu.se |

| Enzyme-Product Complex (E•P) | Enzyme bound non-covalently to the final product. | Stable chair (4C1). | acs.org |

Exploration of Transglycosylation Pathways Competing with Hydrolysisnih.gov

In the enzymatic processing of this compound and its analogs by retaining glycoside hydrolases, the catalytic reaction is not limited to simple hydrolysis. A significant competing pathway, known as transglycosylation, often occurs. This process is of considerable interest for the enzymatic synthesis of novel oligosaccharides and glycoconjugates. nih.govnih.gov

The fundamental mechanism for both hydrolysis and transglycosylation involves a two-step, double-displacement reaction. nih.gov In the first step, the glycosidic bond of the substrate is cleaved, leading to the departure of the aglycone (2-nitrophenol) and the formation of a covalent glycosyl-enzyme intermediate. acs.orgnih.gov At this juncture, the reaction pathway diverges. The glycosyl-enzyme intermediate can be attacked by a nucleophile, leading to its cleavage and the regeneration of the enzyme. nih.govyoutube.com

If the nucleophile is a water molecule, the process is termed hydrolysis, and the product is cellobiose (B7769950). However, if another carbohydrate molecule or a different acceptor with a hydroxyl group is present in the reaction medium, it can act as the nucleophile. nih.govfrontiersin.org This results in the transfer of the cellobiosyl moiety to the acceptor, a process known as transglycosylation. frontiersin.org The competition between water and the acceptor molecule for the glycosyl-enzyme intermediate dictates the ratio of hydrolysis to transglycosylation products. researchgate.net

Studies on the closely related substrate, p-nitrophenyl-β-D-cellobioside, by the catalytic domain of endocellulase Cel5A from Thermobifida fusca, have confirmed the presence of a competing transglycosylation pathway. nih.govresearchgate.net Alongside the primary hydrolysis products (p-nitrophenol and cellobiose), researchers detected the formation of cellotriose (B13521) and p-nitrophenyl-glucoside. nih.govresearchgate.net The formation of cellotriose indicates that a cellobiose molecule can act as an acceptor, while the presence of p-nitrophenyl-glucoside suggests that the enzyme can also cleave the internal glycosidic bond of the substrate.

The balance between hydrolysis and transglycosylation can be manipulated through several strategies, most notably through protein engineering. For instance, a single point mutation (D311Y) in the endo-glycoceramidase II from Rhodococcus sp. dramatically inverted the transglycosylation/hydrolysis ratio when using 2-chloro-4-nitrophenyl β-cellobioside as a substrate. acs.org This mutation led to a significant increase in the synthesis of alkyl β-cellobioside derivatives, achieving yields between 68% and 93%. acs.org Such research demonstrates that modifying the enzyme's active site can destabilize the transition state for hydrolysis or enhance the recognition of acceptor molecules, thereby favoring the synthetic transglycosylation pathway. acs.org

The choice of enzyme is also a critical factor. Some glycoside hydrolases naturally exhibit high transglycosylation activity with minimal hydrolysis. nih.gov The structural basis for this preference often lies in the architecture of the active site, which may feature a pocket that accommodates the donor substrate while restricting access for water molecules but allowing entry for larger acceptor molecules. nih.gov

Kinetic studies on the hydrolysis of this compound (oNPC) by different GH7 cellobiohydrolases highlight the variability in catalytic efficiency among enzymes, which can influence the outcome of the competing pathways.

Table 1: Kinetic Parameters for the Hydrolysis of this compound (oNPC) by GH7 Cellobiohydrolases nrel.gov

| Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) |

| Trichoderma reesei Cel7A (TrCel7A) | 0.021 ± 0.001 | 0.40 ± 0.04 | 0.05 |

| Phanerochaete chrysosporium Cel7D (PcCel7D) | 0.29 ± 0.01 | 0.53 ± 0.04 | 0.55 |

Kinetic Analysis and Enzyme Characterization Utilizing 2 Nitrophenyl Beta D Cellobioside

Determination of Enzyme Activity and Specific Activity with 2-Nitrophenyl beta-D-cellobioside as Substrate

Enzyme activity is a measure of the catalytic ability of an enzyme to convert a substrate into a product under specific conditions. When using this compound, the activity of enzymes like β-glucosidase or cellobiohydrolase is typically determined by monitoring the rate of 2-nitrophenol (B165410) release. The reaction is conducted in a suitable buffer at a defined pH and temperature, and the increase in absorbance, most commonly at 410 or 420 nm, is measured over time. nih.gov One unit of enzyme activity is often defined as the amount of enzyme that liberates 1 µmol of 2-nitrophenol per minute under the assay conditions.

Specific activity, a more refined measure, relates the enzyme activity to the total amount of protein present in a sample (e.g., Units/mg of protein). It is a crucial indicator of enzyme purity; as an enzyme is purified from a crude extract, its specific activity increases because the concentration of the target enzyme rises relative to other proteins. For example, a purified β-glucosidase from Cellulomonas biazotea showed a Vmax of 0.22 U/mg with the related substrate 2-nitrophenyl β-D-glucopyranoside, which reflects its specific activity under saturating substrate conditions. medchemexpress.com The determination of specific activity is essential for comparing the catalytic prowess of different enzymes or purification batches.

Steady-State Kinetic Parameters (K_m, V_max, k_cat) for this compound Hydrolysis

Steady-state kinetics provides fundamental insights into the catalytic mechanism of an enzyme. The key parameters—the Michaelis constant (K_m), maximum velocity (V_max), and catalytic rate constant (k_cat)—are determined by measuring the initial reaction rate at various concentrations of this compound. eurofinsus.comunizg.hr

V_max (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate. libretexts.org It is dependent on the total enzyme concentration used in the assay. youtube.com

K_m (Michaelis Constant): K_m is the substrate concentration at which the reaction velocity is half of V_max. libretexts.org It is an intrinsic property of the enzyme and reflects the apparent affinity of the enzyme for its substrate; a lower K_m value generally indicates a higher affinity. libretexts.org

k_cat (Catalytic Rate Constant or Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as k_cat = V_max / [E]_T, where [E]_T is the total enzyme concentration. youtube.com

Studies on glycoside hydrolase family 7 (GH7) cellobiohydrolases demonstrate the utility of this compound in determining these parameters. The kinetic values can vary significantly between different enzymes, highlighting differences in their active site architecture and catalytic mechanisms. nih.gov

Table 1: Steady-State Kinetic Parameters for Cellobiohydrolases with this compound (oNPC)

| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |

| Trichoderma reesei Cel7A (TrCel7A) | 0.15 ± 0.02 | 0.020 ± 0.001 | 0.13 |

| Phanerochaete chrysosporium Cel7D (PcCel7D) | 0.61 ± 0.05 | 0.110 ± 0.003 | 0.18 |

Data sourced from a 2022 study on GH7 cellobiohydrolases. diva-portal.orgnih.gov The table shows that while PcCel7D has a higher turnover rate (k_cat), its lower affinity for the substrate (higher K_m) results in a catalytic efficiency comparable to that of TrCel7A.

Under conditions where the substrate is not limiting (i.e., substrate concentration is well above K_m), the reaction rate is directly proportional to the concentration of the enzyme. youtube.com This linear relationship holds true for the hydrolysis of this compound. If the enzyme concentration is doubled, the V_max will also double because there are twice as many active sites available to process the substrate. youtube.com This principle is fundamental for developing standardized enzyme assays, where a known, fixed amount of enzyme is used to ensure that the measured rate accurately reflects the enzyme's intrinsic activity.

The relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]) for the hydrolysis of this compound follows the Michaelis-Menten model. eurofinsus.com At low concentrations of this compound, the reaction rate is nearly first-order with respect to the substrate, meaning the rate increases linearly as more substrate is added. As the substrate concentration rises, the enzyme's active sites become progressively occupied. The rate of increase slows down until, at very high substrate concentrations, the enzyme becomes saturated. At this point, the reaction reaches its maximum velocity (V_max), and the rate becomes independent of further increases in substrate concentration. eurofinsus.com This saturation phenomenon is a hallmark of enzyme-catalyzed reactions and is crucial for determining the kinetic parameters K_m and V_max. eurofinsus.comnih.gov

Pre-Steady-State Kinetic Investigations of this compound Turnover

While steady-state kinetics examines the reaction rate once it has stabilized, pre-steady-state kinetics focuses on the initial moments of the reaction, often within the first few milliseconds. unizg.hryoutube.com This approach, typically using rapid-mixing techniques like stopped-flow, allows for the observation of the formation and breakdown of early reaction intermediates, such as the enzyme-substrate (ES) complex. youtube.comnih.gov

For the hydrolysis of this compound, pre-steady-state analysis can reveal a "burst" of product formation. nih.gov This initial rapid phase corresponds to the first catalytic turnover, where the glycosidic bond is cleaved and 2-nitrophenol is released, leading to the formation of a covalent glycosyl-enzyme intermediate. nih.gov The rate of this burst can provide the rate constant for the glycosylation step. Following the burst, the reaction settles into the slower, steady-state rate, which is often limited by the rate of deglycosylation (hydrolysis of the glycosyl-enzyme intermediate) or product release. nih.govnih.gov These studies provide a more complete picture of the catalytic cycle than steady-state analysis alone.

Effect of Environmental Variables on Enzymatic Activity (pH, Temperature, Ionic Strength)

The catalytic activity of enzymes is highly sensitive to environmental conditions. Using this compound as a substrate allows for the precise determination of how these variables affect an enzyme's function.

pH: Enzymes possess ionizable amino acid residues in their active sites and throughout their structure. lsbu.ac.uk Changes in pH alter the protonation state of these residues, which can affect substrate binding and catalysis. nih.govresearchgate.net Assaying the hydrolysis of this compound across a range of pH values reveals an optimal pH at which the enzyme exhibits maximum activity. For instance, most fungal β-glucosidases and cellobiohydrolases show optimal activity in the acidic pH range of 4.0 to 5.5. nih.govnih.gov Deviating from this optimum leads to a rapid decline in activity.

Temperature: Increasing the temperature generally increases the rate of an enzymatic reaction by providing more kinetic energy to the molecules. nih.gov However, beyond an optimal temperature, the enzyme begins to denature, losing its three-dimensional structure and catalytic function. researchgate.net The optimal temperature for enzymes hydrolyzing this compound can vary widely, from around 50-55°C for some fungal enzymes to 70°C or higher for those from thermophilic organisms. nih.govnih.gov

Inhibition Kinetics Employing this compound as Substrate for Ligand Binding Studies

This compound is an excellent substrate for studying the mechanisms of enzyme inhibitors. In these experiments, the rate of hydrolysis of this compound is measured in the presence of varying concentrations of an inhibitor. frontiersin.org By analyzing how the inhibitor affects the enzyme's K_m and V_max, its mode of action can be determined. frontiersin.org

A common example is the study of product inhibition by cellobiose (B7769950) on cellobiohydrolases. Cellobiose, the product of cellulose (B213188) hydrolysis, is a known competitive inhibitor of these enzymes. nih.gov When cellobiose is added to a reaction containing a cellobiohydrolase and this compound, it competes with the substrate for binding to the active site. This results in an apparent increase in the K_m for this compound with little to no change in V_max, a characteristic of competitive inhibition. frontiersin.org Such studies are crucial for understanding feedback regulation in cellulose degradation and for engineering more efficient enzymes for industrial applications. diva-portal.org Furthermore, these inhibition assays can be used to screen for novel inhibitor compounds or to probe the binding dynamics of non-hydrolyzable substrate analogs. diva-portal.orgnih.gov

Applications of 2 Nitrophenyl Beta D Cellobioside in Advanced Biochemical Research Methodologies

Development of Spectrophotometric and Colorimetric Assays for Glycoside Hydrolase Activity

The primary application of 2-Nitrophenyl beta-D-cellobioside lies in its use as a substrate for spectrophotometric and colorimetric assays to determine the activity of glycoside hydrolases, especially cellulases. The enzymatic hydrolysis of 2-NPCD by cellulases, such as cellobiohydrolases, releases cellobiose (B7769950) and 2-nitrophenol (B165410). The liberated 2-nitrophenol has a distinct yellow color, and its concentration can be quantified by measuring the absorbance of light at a specific wavelength, typically around 405-420 nm. This direct relationship between product formation and color change allows for a simple and sensitive method to monitor enzyme activity in real-time.

The assay is particularly useful for measuring the activity of exoglucanases like cellobiohydrolases, which cleave cellobiose units from the non-reducing end of cellulose (B213188) chains. The hydrolysis of the aglyconic bond between the 2-nitrophenyl group and the cellobiose moiety is the primary reaction monitored. nih.govresearchgate.net To ensure the specific measurement of exoglucanase activity in a mixture of cellulolytic enzymes, inhibitors of other enzymes, such as D-glucono-1,5-delta-lactone for β-glucosidases, can be added to the assay mixture. nih.gov This approach prevents the interference of β-glucosidases that can also act on 2-NPCD. nih.gov

High-Throughput Screening (HTS) Platforms for Enzyme Discovery and Engineering

The simplicity and reliability of the colorimetric assay using this compound make it highly suitable for high-throughput screening (HTS) platforms. HTS is a critical tool in enzyme discovery and engineering, allowing for the rapid screening of large libraries of enzyme variants or microorganisms for desired catalytic activities. The use of 2-NPCD in HTS assays enables the efficient identification of novel cellulases or engineered variants with improved properties.

In a typical HTS setup, the enzymatic reactions are performed in microtiter plates, where each well contains a different enzyme variant or microbial culture. The addition of 2-NPCD to the wells initiates the colorimetric reaction, and the absorbance is measured using a plate reader. This automated process allows for the simultaneous screening of thousands of samples, significantly accelerating the discovery and development of new cellulases for industrial applications, such as biofuel production. While assays with 2-NPCD are considered medium-throughput, they are a valuable component in the screening pipeline, often used to validate hits from higher-throughput methods. nih.gov

Utilization in Enzyme Purification and Activity Monitoring during Chromatographic Separations

During the purification of glycoside hydrolases, it is essential to monitor the enzyme activity across different fractions obtained from chromatographic separations. This compound serves as an excellent substrate for this purpose. By assaying the activity of each fraction using 2-NPCD, researchers can identify the fractions containing the enzyme of interest and track its purification progress.

For instance, in the purification of a β-glucosidase from the digestive fluid of the palm weevil, p-nitrophenyl-β-D-glucopyranoside, a related chromogenic substrate, was used to monitor enzymatic activity during anion-exchange, gel filtration, and hydrophobic interaction chromatography. nih.gov This allowed for the identification and pooling of active fractions, leading to the successful purification of the enzyme. nih.gov The principle remains the same for 2-NPCD in the purification of cellobiohydrolases and other cellulases, providing a rapid and effective way to guide the purification process.

Screening and Characterization of Enzyme Inhibitors and Activators

This compound is also a valuable tool for screening and characterizing enzyme inhibitors and activators. By measuring the rate of 2-nitrophenol release in the presence and absence of a potential inhibitor or activator, the effect of the compound on enzyme activity can be determined. A decrease in the rate of hydrolysis indicates inhibition, while an increase suggests activation.

This method allows for the determination of key kinetic parameters, such as the inhibition constant (Ki), which quantifies the potency of an inhibitor. For example, the inhibition of nitrophenyl glycoside hydrolysis is often employed to measure the equilibrium binding of nondegradable ligands. nrel.govnih.gov The hydrolysis of p-nitrophenyl-β-1,4-cellobioside by an endocellulase was shown to be inhibited by the product, cellobiose. nih.gov This approach is crucial for understanding enzyme regulation and for the development of new drugs or industrial process modulators.

Probing Active Site Architecture and Subsite Mapping of Glycoside Hydrolases

The specific structure of this compound can be exploited to probe the active site architecture and map the subsites of glycoside hydrolases. The interaction of the enzyme with the cellobiose and nitrophenyl moieties of the substrate provides insights into the shape, charge distribution, and hydrophobic character of the enzyme's active site.

Studies using related chromogenic substrates like p-nitrophenyl-β-D-cellobioside (pNPC) and o-nitrophenyl-β-D-cellobioside (oNPC) on GH7 cellobiohydrolases have revealed that non-productive binding at the product site is a dominant binding mode for these compounds. nrel.govnih.gov Such investigations, combining enzyme kinetics, X-ray crystallography, and molecular dynamics simulations, help to elucidate the factors that govern catalytic activity and substrate specificity. nrel.govnih.gov For instance, the analysis of mutant xylanases with altered aromatic residues in the active site helped to identify key substrate-binding residues. nih.gov This detailed understanding of the active site is essential for rational enzyme engineering to improve catalytic efficiency and alter substrate specificity.

Analysis of Synergistic Interactions within Multi-Enzyme Systems

For example, in cellulase (B1617823) systems, the combined action of endoglucanases and exoglucanases can lead to a higher rate of cellulose degradation than the sum of their individual activities. While direct studies on 2-NPCD in this context are specific, the principle of using chromogenic substrates to dissect complex enzyme mixtures is well-established. nih.gov The substrate can help in understanding how different enzymes in a cellulase cocktail work together, which is crucial for designing more efficient enzyme mixtures for industrial applications. nih.gov The study of multi-enzyme complexes has shown that substrate channeling and proximity of active sites can significantly enhance catalytic efficiency. nih.gov

Comparative Substrate Analysis of 2 Nitrophenyl Beta D Cellobioside

Comparison with other Chromogenic and Fluorogenic Glycosides (e.g., 4-Nitrophenyl beta-D-cellobioside, Methylumbelliferyl beta-D-cellobioside)

In the enzymatic analysis of cellulases, particularly cellobiohydrolases, various synthetic substrates are employed to facilitate kinetic studies. These substrates consist of a carbohydrate moiety recognized by the enzyme, linked to a reporter group that is released upon hydrolysis. 2-Nitrophenyl beta-D-cellobioside (2-NP-cellobioside or oNPC) belongs to the class of chromogenic substrates, which generate a colored product. nih.gov Its activity is often compared with its positional isomer, 4-Nitrophenyl beta-D-cellobioside (4-NP-cellobioside or pNPC), and with fluorogenic substrates like Methylumbelliferyl beta-D-cellobioside (MUC). nih.gov

Chromogenic substrates like oNPC and pNPC release nitrophenol upon enzymatic cleavage. In an alkaline solution, this product converts to the nitrophenolate ion, which has a distinct yellow color that can be quantified spectrophotometrically. dcfinechemicals.com Fluorogenic substrates such as MUC, on the other hand, release 4-methylumbelliferone, a highly fluorescent compound, allowing for more sensitive detection. nih.govmdpi.com Generally, fluorogenic assays are considered more sensitive than chromogenic ones. nih.gov

The kinetic parameters of hydrolysis vary significantly depending on the specific substrate, the enzyme, and the position of the reporter group on the aglycone. A comparative study on two different GH7 family cellobiohydrolases, Trichoderma reesei Cel7A (TrCel7A) and Phanerochaete chrysosporium Cel7D (PcCel7D), reveals these differences. MUC is hydrolyzed most efficiently by both enzymes, showing a catalytic efficiency (kcat/KM) an order of magnitude higher than that for pNPC, which in turn is about an order of magnitude higher than for oNPC. nih.gov

Below is a table summarizing the kinetic parameters for the hydrolysis of oNPC, pNPC, and MUC by these two enzymes.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹·mM⁻¹) |

|---|---|---|---|---|

| TrCel7A | oNPC | 0.001 | 0.05 | 0.02 |

| pNPC | 0.039 | 0.18 | 0.21 | |

| MUC | 0.022 | 0.002 | 11 | |

| PcCel7D | oNPC | 0.23 | 23 | 0.01 |

| pNPC | 0.62 | 9.1 | 0.07 | |

| MUC | 0.18 | 0.013 | 14 |

Data sourced from Haataja et al. The study highlights the significant variations in enzyme kinetics based on the substrate structure. nih.gov

Comparative Hydrolysis with Oligosaccharide and Polysaccharide Substrates

While 2-NP-cellobioside is a valuable tool for kinetic assays, its structure as a small, soluble disaccharide derivative differs substantially from the natural substrates of cellulases, which are large, often insoluble polysaccharides like cellulose (B213188), or soluble oligosaccharides such as cellobiose (B7769950) and cellodextrins. nih.govnih.gov The enzymatic activity observed with artificial chromogenic substrates does not always directly correlate with the enzyme's efficiency on natural polymers.

An enzyme's architecture, particularly the presence of accessory domains, plays a crucial role in the hydrolysis of complex polysaccharides. For instance, the endoglucanase CelD can hydrolyze soluble substrates like p-NP-cellobioside on its own. However, to efficiently digest insoluble, crystalline forms of cellulose, it requires fusion with a cellulose-binding domain (CBD). nih.gov The CBD helps anchor the enzyme to the insoluble substrate, increasing the local concentration of the catalytic domain on the cellulose surface and promoting degradation. This indicates that while 2-NP-cellobioside is useful for probing the activity of the catalytic domain itself, it cannot provide information on the roles of other domains essential for polysaccharide degradation. nih.gov

Furthermore, the catalytic efficiency of an enzyme can differ between artificial and natural substrates. A β-glucosidase from the palm weevil, for example, readily hydrolyzes p-nitrophenyl-β-D-glucoside, cellobiose (a natural disaccharide), and cellodextrins (oligosaccharides). nih.gov Kinetic analysis showed that the catalytic efficiency (kcat/KM) for the artificial substrate was nearly double that for cellobiose, demonstrating that the enzyme's performance can vary with the substrate's chemical nature. nih.gov Therefore, 2-NP-cellobioside serves as a convenient proxy for activity, but a comprehensive understanding requires parallel studies on natural oligosaccharide and polysaccharide substrates.

Advantages and Limitations of this compound in Enzymatic Characterization

The use of 2-NP-cellobioside as a substrate for characterizing cellulolytic enzymes offers several distinct advantages and notable limitations.

Advantages:

Convenience and Real-Time Monitoring: As a chromogenic substrate, it allows for a simple and direct spectrophotometric assay. The release of 2-nitrophenol (B165410) can be monitored in real-time, providing continuous kinetic data. nih.govscbt.com

High-Throughput Screening: The simplicity of the colorimetric assay makes it well-suited for rapid analysis of a large number of samples, which is beneficial in applications like enzyme discovery and directed evolution. dcfinechemicals.com

Solubility: Its solubility in aqueous buffers circumvents the challenges associated with the heterogeneous reaction conditions of insoluble polysaccharide substrates, allowing for the study of enzyme kinetics under homogenous Michaelis-Menten conditions. dcfinechemicals.com

Limitations:

Non-Productive Binding: A significant limitation is the phenomenon of non-productive binding. Due to their small size, substrates like 2-NP-cellobioside can bind within the active site tunnel of cellulases in an orientation that is not conducive to catalysis. nih.gov Crystal structure studies have revealed that this non-productive binding is a dominant mode for nitrophenyl glycosides, which can complicate the interpretation of kinetic data, as the measured KM value may not accurately reflect the affinity for the productive binding state. nih.gov

Lower Sensitivity: Compared to fluorogenic substrates like MUC, chromogenic substrates based on nitrophenol are less sensitive, requiring higher enzyme or substrate concentrations to produce a detectable signal. nih.gov

Interference in Enzyme Mixtures: The substrate is not exclusively hydrolyzed by cellobiohydrolases. Other cellulolytic enzymes, such as endoglucanases and β-glucosidases, can also cleave the glycosidic bond, leading to potential interference and overestimation of activity when assaying crude enzyme preparations. researchgate.net

Competing Reactions: The enzymatic reaction with 2-NP-cellobioside is not always a simple hydrolysis. Some enzymes can catalyze competing transglycosylation reactions, where the cellobiosyl moiety is transferred to another sugar molecule instead of water. nih.gov This can affect the rate of 2-nitrophenol release and complicate kinetic modeling. nih.gov

Structure-Activity Relationship Studies with Substrate Analogs

Structure-activity relationship (SAR) studies involving 2-NP-cellobioside and its analogs provide critical insights into the specificity and catalytic mechanism of cellulases. By making small, defined changes to the substrate's structure and observing the resulting effect on kinetic parameters, researchers can probe the precise requirements of an enzyme's active site.

A clear example of SAR comes from comparing the hydrolysis of this compound (oNPC) with its positional isomer, 4-Nitrophenyl beta-D-cellobioside (pNPC). The only difference between these molecules is the position of the nitro group on the phenyl ring (ortho vs. para). This seemingly minor change has a profound impact on enzymatic activity. For the enzyme TrCel7A, the turnover rate (kcat) for pNPC is approximately 39-fold higher than for oNPC. nih.gov This demonstrates the high sensitivity of the enzyme's active site to the conformation and placement of the aglycone (non-sugar) portion of the substrate.

An even more striking SAR is observed when comparing pNPC with its epimer, 4-Nitrophenyl beta-D-lactoside (pNPL). These two substrates differ only in the stereochemistry of the hydroxyl group at the C4 position of the non-reducing glucose unit (equatorial in cellobiose, axial in lactose). This single stereochemical change leads to a dramatic increase in the rate of hydrolysis. With the enzyme TrCel7A, the kcat for pNPL is about 30-fold higher than for pNPC. nih.gov This highlights the exquisite stereospecificity of the enzyme's binding subsites and their role in correctly positioning the substrate for catalysis. These SAR studies underscore that both the aglycone's structure and the precise stereochemistry of the glycone portion are critical determinants of substrate suitability and catalytic efficiency. nih.gov

Future Research Directions and Emerging Paradigms for 2 Nitrophenyl Beta D Cellobioside

Integration of 2-Nitrophenyl beta-D-cellobioside into Advanced Microfluidic and Miniaturized Assay Systems

The integration of this compound (and its analogs like p-nitrophenyl-β-D-cellobioside, pNPC) into microfluidic and miniaturized assay systems represents a significant leap forward for high-throughput screening of cellulase (B1617823) activity. These advanced platforms offer numerous advantages over traditional microtiter plate assays, including reduced reagent consumption, faster analysis times, and the ability to perform assays at the single-cell level.

Droplet-based microfluidics, for instance, encapsulates individual cells or enzymes in picoliter-volume droplets with the substrate. This compartmentalization allows for the rapid screening of vast enzyme libraries. The enzymatic hydrolysis of 2-nitrophenyl-β-D-cellobioside releases 2-nitrophenol (B165410), a chromogenic product whose absorbance can be measured to quantify enzyme activity. This principle is readily adaptable to high-throughput formats, enabling the screening of thousands of mutants per day.

| Assay System | Key Features | Advantages | Throughput |

| Microtiter Plates | Standard 96- or 384-well format; absorbance reading. | Well-established, quantitative. | High (up to ~100 plates/day). |

| Droplet Microfluidics | Picoliter-volume droplets, single-cell encapsulation. | Ultra-high throughput, low reagent use, high sensitivity. | Very High (thousands of events/second). |

| BioLector System | Online monitoring of scattered light in microtiter plates. | Real-time analysis, suitable for insoluble substrates. | High. |

Application in Structural Biology Studies (e.g., co-crystallization with enzyme mutants, molecular dynamics simulations)

This compound and its isomers, such as ortho- and para-nitrophenyl-β-D-cellobioside (oNPC, pNPC), are invaluable probes for elucidating the structural and mechanistic details of glycoside hydrolases (GHs), particularly cellulases. These substrate analogs allow for detailed investigations into enzyme active sites through techniques like X-ray crystallography and molecular dynamics (MD) simulations.

Co-crystallization Studies: Researchers have successfully obtained crystal structures of cellulase mutants in complex with nitrophenyl-cellobiosides. For example, the structure of an E212Q mutant of Trichoderma reesei Cel7A (TrCel7A) with pNPC revealed that non-productive binding at the product site is a dominant mode for this type of substrate. This insight is crucial for understanding the factors that govern catalytic efficiency. By observing how the substrate binds within the active site tunnel, scientists can identify key amino acid residues involved in substrate recognition and catalysis. Such structural information is fundamental for the rational design of enzymes with improved activity or stability.

Molecular Dynamics (MD) Simulations: MD simulations complement experimental structural data by providing a dynamic view of enzyme-substrate interactions. Simulations of cellulases like Phanerochaete chrysosporium Cel7D (PcCel7D) with substrates such as pNPC help to explore the factors governing catalytic activity, including productive and non-productive binding events. These computational studies can predict how changes in pH affect the flexibility of loops surrounding the active site and the conformation of the bound substrate, providing a molecular-level understanding of the catalytic mechanism. The combination of crystallography and MD simulations offers a powerful approach to dissecting the complex kinetics observed with chromogenic substrates.

Novel Derivatizations of this compound for Enhanced Specificity or Signal Detection

While 2-nitrophenyl-β-D-cellobioside is a useful chromogenic substrate, its sensitivity can be a limiting factor in some applications. This has driven the development of novel derivatizations aimed at enhancing signal detection and improving substrate specificity. The primary strategy involves replacing the chromogenic nitrophenyl group with a fluorogenic one.

Fluorogenic Substrates: Fluorogenic substrates offer significantly higher sensitivity (10 to 100-fold) compared to their chromogenic counterparts. Upon enzymatic cleavage, these substrates release a highly fluorescent molecule, allowing for the detection of much lower levels of enzyme activity. Notable examples of fluorogenic cellobioside derivatives include:

Resorufin-beta-D-cellobioside (Res-CB): This substrate releases the fluorescent product resorufin, which has a low pKa, making it suitable for continuous assays at or near physiological pH. It exhibits fluorescence emission at 585 nm with excitation at 571 nm.

Methylumbelliferyl-β-cellobioside (MUF-G2): This is another common fluorogenic substrate. However, its hydrolysis by certain enzyme families, like GH6, can be poor. This has led to further rational design of the umbelliferyl group to improve recognition and cleavage rates. Modifications, such as adding a chloro group (ClMUF-G2), have been shown to increase the rate of aglycone release by over 100-fold in some enzymes.

The development of these derivatives allows for more sensitive and versatile enzyme assays, which is particularly important for high-throughput screening and detailed kinetic studies.

| Substrate Derivative | Signal Type | Released Moiety | Key Advantage(s) |

| 2-Nitrophenyl-β-D-cellobioside | Chromogenic | 2-Nitrophenol | Simple colorimetric detection. |

| Resorufin-β-D-cellobioside | Fluorogenic | Resorufin | High sensitivity, suitable for assays at physiological pH. |

| Methylumbelliferyl-β-cellobioside | Fluorogenic | 4-Methylumbelliferone | High sensitivity. |

| 6-chloro-4-methyl-umbelliferyl-β-cellobioside | Fluorogenic | 6-chloro-4-methyl-umbelliferone | Improved recognition and cleavage rate by specific enzyme families (e.g., GH6). |

Broader Implications for Glycoscience and Industrial Biotechnology (focused on enzyme research applications)

The use of this compound and its derivatives has profound implications for the fields of glycoscience and industrial biotechnology, primarily by accelerating enzyme discovery and engineering. These substrates are critical tools for characterizing the vast diversity of carbohydrate-active enzymes (CAZymes) found in nature.

Enzyme Discovery and Characterization: In industrial biotechnology, particularly for the production of biofuels from lignocellulosic biomass, the discovery of robust and highly active cellulases is a key objective. Chromogenic and fluorogenic cellobiosides are extensively used in high-throughput screening assays to mine metagenomic libraries for novel cellulases with desirable properties. They provide a straightforward method to quantify the activity of different types of cellulases, including exoglucanases, which are crucial for breaking down crystalline cellulose (B213188). By allowing for the rapid characterization of enzyme kinetics, specificity, and inhibition, these substrates help researchers select the best enzyme candidates for industrial applications.

Advancing Glycoscience: In the broader context of glycoscience, these synthetic substrates are essential for studying the structure-function relationships of glycoside hydrolases. Understanding how these enzymes recognize and cleave specific glycosidic bonds is fundamental to carbohydrate chemistry and biology. The detailed kinetic and structural data obtained using substrates like 2-nitrophenyl-β-D-cellobioside contribute to a deeper understanding of enzymatic catalysis and the complex roles of carbohydrates in biological systems. This knowledge is foundational for developing new enzymatic tools for synthesis, diagnostics, and therapeutics.

Q & A

Q. What is the primary role of 2-nitrophenyl beta-D-cellobioside in cellulase activity assays?

this compound (2-NPC) is a chromogenic substrate used to measure cellulase activity. Upon enzymatic hydrolysis, it releases 2-nitrophenol, which can be quantified spectrophotometrically at 420 nm. This allows researchers to monitor reaction kinetics in real-time. The nitrophenyl group enhances detection sensitivity due to its strong absorbance properties. Methodologically, assays should include controls (e.g., heat-inactivated enzyme) to account for non-enzymatic hydrolysis .

Q. How should 2-NPC be stored to ensure stability in enzymatic studies?

2-NPC is sensitive to moisture and light. Store desiccated at 0–6°C in amber vials to prevent photodegradation. Prior to use, dissolve in buffer (e.g., 50 mM citrate-phosphate, pH 4.8) and verify purity via HPLC or TLC to rule out pre-hydrolysis products .

Q. What are the standard protocols for determining cellulase activity using 2-NPC?

A typical protocol involves:

- Substrate preparation : Dissolve 2-NPC in buffer (0.5–1.0 mM final concentration).

- Reaction conditions : Incubate with enzyme at optimal pH/temperature (e.g., 50°C, pH 5.0 for fungal cellulases).

- Termination : Stop reactions with 1 M Na2CO3 to stabilize 2-nitrophenol.

- Detection : Measure absorbance at 420 nm. Calibrate using a 2-nitrophenol standard curve.

Include kinetic time courses to ensure linearity of product formation .

Experimental Design & Optimization

Q. How can researchers optimize 2-NPC-based assays for cellulases with low activity?

- Substrate modification : Increase 2-NPC concentration (up to 5 mM) while ensuring solubility.

- Enzyme stabilization : Add non-ionic detergents (e.g., 0.01% Tween-20) or BSA (0.1 mg/mL) to prevent enzyme denaturation.

- Signal amplification : Use coupled assays with glucose oxidase/peroxidase (GOD-POD) to detect released glucose, enhancing sensitivity for weakly active enzymes .

Q. What controls are critical when using 2-NPC in cellulase inhibition studies?

- Negative controls : Substrate-only and enzyme-only reactions.

- Positive controls : Use a known cellulase inhibitor (e.g., cellobiose or nojirimycin) to validate assay specificity.

- Background correction : Subtract absorbance from pre-reaction baselines.

Report activities as inhibitor concentration vs. residual activity (%) with triplicate measurements .

Advanced Research Questions

Q. How can kinetic parameters (Km, Vmax) of cellulases be accurately determined using 2-NPC?

- Substrate saturation : Perform assays across a range of 2-NPC concentrations (0.1–5.0 mM).

- Data fitting : Use nonlinear regression (e.g., Michaelis-Menten or Lineweaver-Burk plots) to calculate Km and Vmax. Account for substrate inhibition at high concentrations (>10 mM). Validate with alternative substrates (e.g., 4-nitrophenyl cellobioside) to confirm enzyme specificity .

Q. How do steric and electronic effects of the 2-nitrophenyl group influence cellulase substrate recognition?

The 2-nitro group introduces steric hindrance and electron-withdrawing effects, potentially altering enzyme-substrate binding. Compare hydrolysis rates of 2-NPC with analogs (e.g., 4-nitrophenyl or chloro-substituted derivatives) to map active-site interactions. Molecular docking simulations can further predict binding affinities .

Q. What methods resolve contradictions in cellulase activity data from 2-NPC vs. natural substrates (e.g., microcrystalline cellulose)?

- Orthogonal validation : Use complementary techniques (e.g., DNS assay for reducing sugars or HPAEC-PAD for oligosaccharide profiling).

- Substrate specificity profiling : Test 2-NPC against diverse cellulases (e.g., endo- vs. exo-glucanases) to identify enzyme classes it effectively detects.

- Structural analysis : Perform X-ray crystallography of cellulase-2-NPC complexes to clarify hydrolytic mechanisms .

Methodological Challenges & Troubleshooting

Q. How can researchers address non-linear kinetics in 2-NPC hydrolysis assays?

- Enzyme stability : Pre-incubate enzymes at reaction temperatures to assess thermal inactivation.

- Product inhibition : Add β-glucosidase to hydrolyze cellobiose, a competitive inhibitor.

- Time-course adjustments : Shorten reaction times or reduce enzyme concentrations to maintain initial velocity conditions .

Q. What are the limitations of 2-NPC in studying cellulase synergism (e.g., between endo- and exo-glucanases)?

2-NPC primarily detects exo-glucanase activity. To study synergism, combine with insoluble substrates (e.g., phosphoric acid-swollen cellulose) and quantify total sugar release via DNS or HPLC. Use 2-NPC to track exo-glucanase contribution independently .

Emerging Applications

Q. Can 2-NPC be engineered to develop fluorogenic substrates for real-time cellulase imaging?

Replace the nitrophenyl group with fluorogenic moieties (e.g., 4-methylumbelliferyl or resorufin). This enables cellulase localization in microbial consortia via fluorescence microscopy. Validate specificity using knockout strains or enzyme inhibitors .

Q. How is 2-NPC used in directed evolution of cellulases?

2-NPC serves as a high-throughput screening substrate in combinatorial libraries. Mutant cellulases with enhanced activity can be identified via robotic assays measuring 2-nitrophenol release. Pair with error-prone PCR or site-saturation mutagenesis to evolve thermostable or acid-tolerant variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.